7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one
Description
7-Hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is a coumarin derivative characterized by:
- Hydroxy group at position 7: Facilitates excited-state intramolecular proton transfer (ESIPT) and tautomerism.
- Methyl group at position 4: Enhances electron-donating effects and stabilizes the chromenone core.
- (Propan-2-ylamino)methyl substituent at position 8: Introduces a secondary amine moiety, enabling hydrogen bonding and modulating proton mobility .
This compound exhibits ground-state tautomerism and ESIPT, making it a candidate for applications in fluorescence sensing, molecular switches, and optoelectronics .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]chromen-2-one |
InChI |
InChI=1S/C14H17NO3/c1-8(2)15-7-11-12(16)5-4-10-9(3)6-13(17)18-14(10)11/h4-6,8,15-16H,7H2,1-3H3 |
InChI Key |
AVZAWDKDHLDPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Catalyst Systems and Optimization
Diatomite-supported acid catalysts, as described in CN101723925A, demonstrate high efficiency for this reaction. A representative protocol involves:
-
Reactants : Resorcinol (1.0 eq) and methyl acetoacetate (1.2 eq)
-
Catalyst : Sulfuric acid and p-toluenesulfonic acid (1:0.5 mol ratio) supported on diatomite (10–15 wt% of resorcinol).
Under these conditions, yields of 88–92% for 7-hydroxy-4-methylcoumarin are achieved, with the catalyst recyclable for up to five cycles without significant activity loss. Comparative studies with ionic liquid catalysts, such as cholinium-based systems, show similar efficiencies (85–90% yields) but require higher temperatures (130°C).
Table 1: Catalyst Performance in Pechmann Reaction
| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Diatomite-Supported H2SO4 | 120 | 2 | 88–92 | |
| Cholinium Ionic Liquid | 130 | 3 | 85–90 | |
| Zn0.925Ti0.075O Nanoparticles | 110 | 3 | 88 |
The introduction of the [(propan-2-ylamino)methyl] group at the 8-position necessitates electrophilic substitution. The Mannich reaction is the most feasible approach, leveraging the reactivity of the coumarin’s 8-position under basic or acidic conditions.
Reaction Mechanism and Conditions
-
Substrates : 7-Hydroxy-4-methylcoumarin, formaldehyde, and isopropylamine.
-
Catalyst : HCl or acetic acid (protonation of the amine).
-
Solvent : Ethanol or water-ethanol mixtures.
The reaction proceeds via iminium ion formation, followed by nucleophilic attack at the coumarin’s 8-position. Optimal parameters derived from analogous systems suggest:
-
Molar Ratios : 1:1.2:1.2 (coumarin:formaldehyde:isopropylamine).
-
Temperature : 60–80°C, 4–6 hours.
-
Workup : Precipitation in ice-water, followed by recrystallization from 95% ethanol.
Table 2: Mannich Reaction Optimization
| Amine | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Isopropylamine | HCl | Ethanol | 5 | 72 |
| Isopropylamine | AcOH | H2O:EtOH | 6 | 68 |
Alternative Pathways: Direct Aminomethylation
For laboratories lacking formaldehyde, in situ generation of the aminomethyl group via Eschweiler-Clarke reaction could be explored, though this remains speculative. Alternatively, pre-functionalized intermediates like 8-bromomethyl-7-hydroxy-4-methylcoumarin may undergo nucleophilic substitution with isopropylamine, albeit with lower reported yields (50–60%) in similar systems.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically recrystallized from ethanol, as described in patent CN101723925A, achieving >95% purity. For higher purity, column chromatography (silica gel, ethyl acetate/hexane) is employed.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic use:
Antioxidant Activity
Research indicates that this compound possesses strong antioxidant properties. The hydroxyl groups in its structure enhance its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. A study employing the DPPH radical scavenging assay demonstrated significant radical scavenging activity, highlighting its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. For instance, an ELISA assay revealed a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its therapeutic potential in inflammatory diseases.
Anticancer Activity
The compound has exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). Through MTT assays, it was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner, with an IC50 value significantly lower than standard chemotherapeutic agents. This positions it as a promising candidate for further development in cancer therapy.
Antioxidant Mechanism
The antioxidant activity is primarily attributed to the presence of hydroxyl groups that facilitate electron donation to free radicals, thereby neutralizing them and preventing cellular damage.
Anti-inflammatory Mechanism
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in the expression of pro-inflammatory cytokines.
Anticancer Mechanism
The anticancer properties may involve the activation of caspases leading to apoptosis and disruption of cell cycle regulation, ultimately resulting in reduced tumor growth.
Case Studies
Several studies have documented the biological activities and applications of this compound:
| Study Focus | Objective | Methodology | Key Findings |
|---|---|---|---|
| Antioxidant Activity | Evaluate antioxidant capacity | DPPH radical scavenging | Significant reduction in DPPH radical concentration |
| Anti-inflammatory Effects | Assess effects on LPS-stimulated macrophages | ELISA assays | Decreased TNF-alpha and IL-6 levels |
| Anticancer Efficacy | Investigate cytotoxic effects on breast cancer | MTT assay | Dose-dependent cytotoxicity with lower IC50 than controls |
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. Its chromen-2-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription, which contributes to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Tautomerism and ESIPT
Compound A : 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one
- Substituent: Phenylimino group at position 6.
- Key Differences: The bulky phenyl group reduces proton mobility compared to the flexible propan-2-ylamino group, increasing the energy barrier for tautomerism (ΔG ≈ 6.8 kcal/mol vs. lower barriers in the target compound) . Reduced ESIPT efficiency: Due to steric hindrance and reduced hydrogen-bonding flexibility .
Compound B : 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one
- Substituents : Piperidine and propyl groups.
- Key Differences :
- Piperidine moiety : Enhances solubility in polar solvents but reduces fluorescence quantum yield (Φ = 0.12 vs. Φ = 0.25 for the target compound) due to electron-withdrawing effects .
- Propyl group at position 6 : Disrupts conjugation, shifting emission wavelengths to shorter regions (λem = 450 nm vs. λem = 480 nm for the target compound) .
Compound C : 7-Hydroxy-4-methyl-8-(piperazin-1-ylmethyl)-2H-chromen-2-one
- Substituent : Piperazine group.
- Key Differences :
Electronic and Photophysical Properties
| Compound | λabs (nm) | λem (nm) | Φfl | ESIPT Efficiency | Reference |
|---|---|---|---|---|---|
| Target Compound | 340 | 480 | 0.25 | High | |
| Compound A | 335 | 460 | 0.18 | Moderate | |
| Compound B | 330 | 450 | 0.12 | Low | |
| Compound C | 345 | 490 | 0.20 | pH-dependent |
Key Trends :
- Electron-donating substituents (e.g., propan-2-ylamino) red-shift emission and enhance Φfl by stabilizing the keto tautomer .
- Bulky groups (e.g., phenyl) decrease ESIPT efficiency due to steric effects .
Molecular Switches :
- The target compound’s low energy barrier for tautomerism (ΔG ≈ 2.4 kcal/mol) enables rapid switching between enol and keto forms, outperforming Compound A (ΔG ≈ 6.8 kcal/mol) .
Fluorescence Sensors :
- Compound C exhibits pH-sensitive emission, suitable for intracellular pH monitoring, while the target compound’s amine group enables selective metal ion detection (e.g., Zn<sup>2+</sup>) .
Organic LEDs (OLEDs) :
Thermal and Solvent Stability :
- The target compound is stable in ethanol up to 100°C, whereas Compound C degrades above 80°C due to piperazine ring oxidation .
Biological Activity
7-Hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- CAS Number : 1616-54-2
Antimicrobial Activity
Research indicates that coumarin derivatives, including 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing notable inhibition zones in comparison to standard antibiotics.
Table 1: Antimicrobial Efficacy of Coumarin Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-Hydroxy-4-methyl-8-(propan-2-amino)methyl-coumarin | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 | |
| Standard Antibiotic (Amoxicillin) | Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
This data suggests that while the coumarin derivative shows promising antimicrobial activity, it may not surpass established antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated through various in vivo studies. In one study, the compound was tested using the carrageenan-induced paw edema model in rats.
Case Study: Carrageenan-Induced Paw Edema
A group of rats was treated with varying doses of the coumarin derivative. The results indicated a dose-dependent reduction in paw edema:
Table 2: Anti-inflammatory Effects of Coumarin Derivative
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 30 | 65 |
These findings suggest that the compound exhibits significant anti-inflammatory effects, comparable to the standard drug Diclofenac.
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.
Table 3: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 80 |
The results indicate that higher concentrations lead to increased antioxidant activity, highlighting the potential for therapeutic applications in oxidative stress-related conditions.
Q & A
Q. What synthetic routes are commonly employed to prepare 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one, and how are reaction conditions optimized?
The compound is synthesized via Mannich reactions using 7-hydroxy-4-methylcoumarin derivatives, formaldehyde, and propan-2-ylamine. Evidence from analogous structures shows that refluxing in ethanol with a 1:1 molar ratio of coumarin, amine, and formaldehyde for 6 hours yields ~55–62% product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. toluene) and reaction time to enhance yield and purity. Control of pH and temperature is critical to avoid side reactions like over-alkylation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR : Look for signals at δ 1.96–1.37 ppm (propan-2-yl CH₃), δ 4.05 ppm (CH₂ bridge), and δ 6.77–7.46 ppm (aromatic protons). The hydroxyl proton (OH) appears as a singlet near δ 12.38 ppm .
- IR : Key peaks include ~1720 cm⁻¹ (lactone C=O), ~2600 cm⁻¹ (NH stretching in secondary amines), and ~1600 cm⁻¹ (aromatic C=C) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 261 [M+H]⁺) confirm molecular weight .
Q. What are the primary biological activities reported for this coumarin derivative, and what assay methodologies are used to evaluate them?
Antifungal and antibacterial activities are common. Broth microdilution assays (MIC values) against Candida albicans or Staphylococcus aureus are standard. For example, derivatives with similar substituents show MIC ranges of 16–64 µg/mL . Zone of inhibition assays on agar plates are used for preliminary screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?
Discrepancies arise from substituent positioning and stereoelectronic effects. Comparative molecular field analysis (CoMFA) or docking studies can model interactions with targets like fungal cytochrome P450. For example, bulkier substituents at the 8-position reduce activity due to steric hindrance, while electron-withdrawing groups enhance antifungal potency . Validate hypotheses via site-directed mutagenesis of target enzymes .
Q. What advanced derivatization strategies enhance the compound’s pharmacological profile, and how are these reactions monitored?
- Schiff base formation : Condensation of the 8-aminomethyl group with carbonyl compounds (e.g., naphthalen-1-amine) under anhydrous conditions yields imine-linked derivatives. Reaction progress is tracked via TLC (disappearance of amine spot) and ¹³C NMR (appearance of C=N signal at ~160 ppm) .
- Metal complexation : Transition metals (e.g., Cu²⁺, Zn²⁺) chelate with Schiff base ligands, improving bioactivity. Molar conductance and UV-Vis spectroscopy (d-d transitions) confirm complex formation .
Q. How do crystallographic studies inform the compound’s stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., O–H···O and N–H···O) that stabilize the lattice. For example, cyclopentyloxy derivatives form 3D networks via N–H···O bonds (2.8–3.2 Å), correlating with thermal stability in TGA (decomposition >200°C) . Use SHELXL for refinement, ensuring R₁ < 0.05 and wR₂ < 0.15 for high-quality data .
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- DFT calculations (B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting nucleophilic attack sites .
- Molecular dynamics simulations assess solvation effects in biological membranes, using explicit solvent models (e.g., TIP3P water) .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data require dose-response curves and triplicate assays to confirm reproducibility .
- Data Sources : Prioritize peer-reviewed synthesis protocols (e.g., Mediterranean Journal of Chemistry) over vendor data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
